molecular formula C20H20N4O2 B11383344 2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine

2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine

Cat. No.: B11383344
M. Wt: 348.4 g/mol
InChI Key: PMQDLNPDZNZQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine is a complex organic compound that belongs to the class of benzodioxoles and imidazobenzimidazoles This compound is characterized by its unique structure, which includes a benzodioxole ring fused to an imidazobenzimidazole core, and a dimethylethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Construction of the Imidazobenzimidazole Core: The imidazobenzimidazole core is formed by reacting o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization under basic conditions.

    Attachment of the Dimethylethanamine Side Chain: The final step involves the alkylation of the imidazobenzimidazole core with N,N-dimethylethanamine using a suitable alkylating agent, such as methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine is unique due to its specific structural features, such as the presence of both a benzodioxole ring and an imidazobenzimidazole core, as well as the dimethylethanamine side chain

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C20H20N4O2/c1-22(2)9-10-23-16-5-3-4-6-17(16)24-12-15(21-20(23)24)14-7-8-18-19(11-14)26-13-25-18/h3-8,11-12H,9-10,13H2,1-2H3

InChI Key

PMQDLNPDZNZQHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.